![molecular formula C20H17F2N3OS B2680216 N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide CAS No. 396721-44-1](/img/structure/B2680216.png)
N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with similar structures, such as N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide , are known to have a molecular weight of around 355.4 g/mol . They typically contain elements such as carbon, hydrogen, nitrogen, oxygen, and sulfur .
Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques such as FT-IR, 1H NMR, and 13C NMR spectroscopic analysis .Physical And Chemical Properties Analysis
Similar compounds have properties such as a molecular weight of around 423.5 g/mol, a topological polar surface area of 90.7 Ų, and a complexity of 584 .Applications De Recherche Scientifique
Antibacterial Agents
N-(2-(3,5-Dimethylphenyl)-4,6-Dihydro-2H-Thieno[3,4-C]Pyrazol-3-Yl)-2,6-Difluorobenzamide and its analogs have been studied for their potential as antibacterial agents. Notably, certain analogs displayed promising activity against bacteria like Staphylococcus aureus and Bacillus subtilis. These compounds exhibit antibacterial properties at concentrations that are non-toxic to mammalian cells, making them potential candidates for therapeutic applications (Palkar et al., 2017).
Photophysical and Chemosensory Properties
Studies have also focused on the photophysical properties of related compounds. For example, a novel pyrazoline derivative demonstrated positive solvatochromism, indicating its potential as a fluorescent chemosensor for metal ions such as Fe3+. These characteristics suggest applications in molecular sensing and imaging technologies (Khan, 2020).
Supramolecular Liquid Crystals
The compound's derivatives have been used in the development of supramolecular liquid crystals. These materials, containing a 4-aryl-1H-pyrazole unit, show potential for luminescent properties and are of interest in materials science, particularly for their self-assembling and luminescent capabilities in the visible region (Moyano et al., 2013).
Photovoltaic Devices
Further, the derivatives of this compound have been investigated for their application in photovoltaic devices. Copolymers formed with donor segments have shown varied photovoltaic performances, which is a significant area of research in renewable energy technologies (Zhou et al., 2010).
Anti-Inflammatory and Analgesic Properties
Some derivatives have shown promising anti-inflammatory and analgesic activities. This suggests potential therapeutic applications in managing pain and inflammation. Research into these properties could lead to the development of new pharmaceuticals (Abdulla et al., 2014).
Propriétés
IUPAC Name |
N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3OS/c1-11-6-12(2)8-13(7-11)25-19(14-9-27-10-17(14)24-25)23-20(26)18-15(21)4-3-5-16(18)22/h3-8H,9-10H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOIAHVLVABCOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C=CC=C4F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
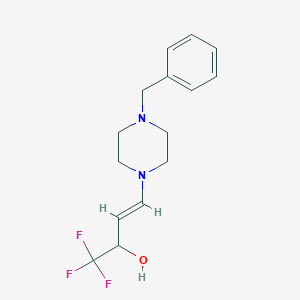
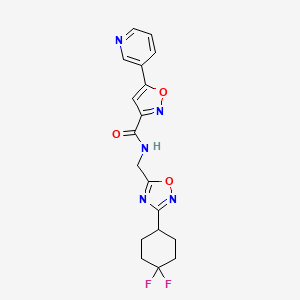
![N-tert-butyl-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B2680136.png)
![1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2680137.png)
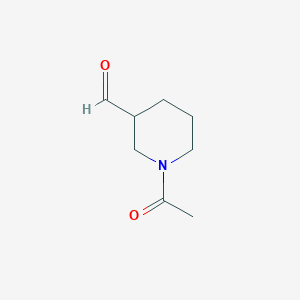
![(1S,2R,5S)-6,6-difluorobicyclo[3.1.0]hexan-2-ol](/img/structure/B2680143.png)
amino]-3-(4-methoxyphenyl)-2-methyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2680144.png)
![3-((2-Fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2680150.png)
![N-[3-(aminomethyl)phenyl]-2-methoxyacetamide](/img/structure/B2680151.png)
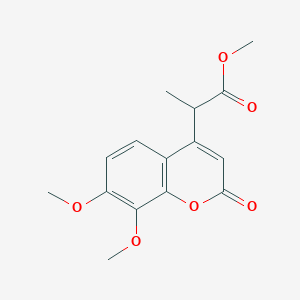


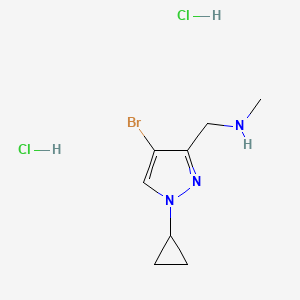
![N-(5-chloro-2-methylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2680156.png)
